4-Bromophenylhydrazine hydrochloride
Overview
Description
4-Bromophenylhydrazine hydrochloride is an organic compound with the molecular formula C6H8BrClN2. It is a derivative of phenylhydrazine, where a bromine atom is substituted at the para position of the phenyl ring. This compound is commonly used as a reagent in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-Bromophenylhydrazine hydrochloride typically involves several steps, including diazotization, reduction, purification, and salification. The process begins with the diazotization of an arylamine to form a diazonium salt. This is followed by a reduction reaction using zinc powder and concentrated hydrochloric acid to yield the hydrazine derivative. The final product is obtained through purification and salification steps .
Industrial Production Methods
In industrial settings, the preparation method is optimized for higher yield and purity. The use of concentrated hydrochloric acid ensures strong acidity, which is crucial for the smooth progression of the reaction. Zinc powder is preferred as a reducing agent due to its good reduction performance and ease of removal of impurities. The product is then purified using acetone, which helps in achieving high purity and desirable appearance .
Chemical Reactions Analysis
Types of Reactions
4-Bromophenylhydrazine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Zinc powder and concentrated hydrochloric acid are commonly used.
Substitution: Nucleophiles such as hydroxide ions can be used in substitution reactions.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenylhydrazines.
Scientific Research Applications
4-Bromophenylhydrazine hydrochloride is widely used in scientific research due to its versatility as a reagent. Some of its applications include:
Mechanism of Action
The mechanism of action of 4-Bromophenylhydrazine hydrochloride involves the formation of a bromonium ion intermediate when the bromine atom is targeted by a nucleophile. This intermediate then undergoes nucleophilic substitution reactions, leading to the formation of new organic compounds. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparison with Similar Compounds
4-Bromophenylhydrazine hydrochloride can be compared with other similar compounds, such as:
- 4-Fluorophenylhydrazine hydrochloride
- 4-Chlorophenylhydrazine hydrochloride
- 4-Methoxyphenylhydrazine hydrochloride
- 4-Methylphenylhydrazine hydrochloride
These compounds share similar structures but differ in the substituent groups on the phenyl ring. The presence of different substituents can influence the reactivity and applications of these compounds. For example, the bromine atom in this compound makes it more reactive in nucleophilic substitution reactions compared to its fluorine, chlorine, methoxy, and methyl counterparts .
Biological Activity
4-Bromophenylhydrazine hydrochloride (CAS Number: 622-88-8) is an organic compound widely used in chemical synthesis, particularly in the pharmaceutical industry. Its unique structure, characterized by a bromophenyl group attached to a hydrazine moiety, confers various biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, toxicity profiles, and potential therapeutic applications.
- Molecular Formula : C6H8BrClN2
- Molecular Weight : 223.498 g/mol
- Solubility : Soluble in water, hygroscopic in nature.
- IUPAC Name : (4-bromophenyl)hydrazine; hydrochloride
This compound exhibits several biological activities primarily through its interaction with cellular pathways and molecular targets:
- Antioxidant Activity : This compound has been shown to exhibit antioxidant properties, which may contribute to its protective effects against oxidative stress in various biological systems.
- Enzyme Inhibition : Studies indicate that 4-Bromophenylhydrazine can inhibit specific enzymes involved in metabolic processes, potentially affecting drug metabolism and efficacy.
- Cell Growth Modulation : It has been implicated in modulating cell growth and differentiation, particularly in cardiac tissues, where it may influence hypertrophic responses.
Toxicity and Safety Profile
The compound is associated with several toxicological effects:
- Acute Toxicity : this compound is classified as a hazardous material with potential acute toxicity upon exposure. It can cause severe eye damage and irritation upon contact with skin or mucous membranes .
- Chronic Exposure Risks : Prolonged exposure may lead to respiratory issues and skin sensitization. Symptoms resembling asthma can persist long after exposure ceases, indicating potential long-term health risks .
- Carcinogenicity : Current literature does not provide conclusive evidence regarding the carcinogenic potential of this compound; however, caution is advised due to its reactive nature.
Case Study 1: Cardiac Hypertrophy
A study investigated the effects of 4-Bromophenylhydrazine on neonatal rat cardiomyocytes. The compound was found to activate nuclear factor of activated T-cells (NFAT), leading to hypertrophic growth under pressure overload conditions. This suggests potential therapeutic applications in treating pathological cardiac hypertrophy .
Case Study 2: Synthesis of Derivatives
Research focused on the synthesis of novel derivatives using 4-Bromophenylhydrazine as a starting material. These derivatives exhibited enhanced biological activities, indicating that modifying the hydrazine structure could lead to more effective therapeutic agents .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
(4-bromophenyl)hydrazine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2.ClH/c7-5-1-3-6(9-8)4-2-5;/h1-4,9H,8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGGOWBBBHWTTRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NN)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10883508 | |
Record name | Hydrazine, (4-bromophenyl)-, hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10883508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41931-18-4, 622-88-8 | |
Record name | Hydrazine, (4-bromophenyl)-, hydrochloride (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41931-18-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromophenylhydrazine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=622-88-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydrazine, (4-bromophenyl)-, hydrochloride (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622888 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Bromophenylhydrazine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041931184 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Bromophenylhydrazine hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5935 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Hydrazine, (4-bromophenyl)-, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Hydrazine, (4-bromophenyl)-, hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10883508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromophenylhydrazine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.519 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (4-bromophenyl)hydrazine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-bromophenylhydrazine hydrochloride enable C-terminal sequencing of peptides?
A1: this compound (BPH) plays a crucial role in a specific C-terminal peptide sequencing method using mass spectrometry. [] The technique focuses on selectively derivatizing the C-terminal carboxyl group of a peptide, even in the presence of side chain carboxyl groups. This selectivity is achieved using 1-ethyl-3[3-dimethylaminopropyl]carbodiimide hydrochloride (EDC) alongside BPH in a single reaction. This process introduces a bromine atom specifically at the peptide's C-terminus. During mass spectrometry analysis, fragmentation of the derivatized peptide generates ions carrying the characteristic bromine signature in the y-series ions. This signature significantly simplifies C-terminal sequencing due to the distinctive isotopic pattern of bromine and helps differentiate between free acid and amide forms of the C-terminal carboxyl group.
Q2: Can this compound be used to synthesize complex molecules beyond simple tryptamines?
A2: While the provided research highlights the use of this compound in synthesizing branched tryptamines via the Cloke-Stevens/Grandberg rearrangement, [] its broader application in synthesizing more complex molecules requires further investigation. The research primarily focuses on utilizing this compound with various cyclopropylketones to yield specific tryptamine derivatives. Further studies exploring its reactivity with different functional groups and under diverse reaction conditions are needed to fully ascertain its potential for constructing a wider range of complex molecules.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.